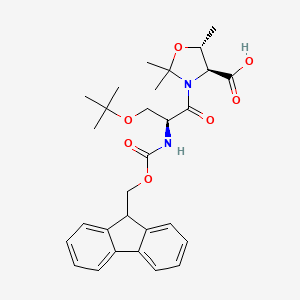

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

説明

Structure

3D Structure

特性

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAILEBHPYBEGO-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH: A Key Tool in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly in the production of complex and aggregation-prone peptides.[1][2] This pseudoproline dipeptide is engineered to overcome common hurdles in SPPS, such as poor solubility and low coupling efficiency, which arise from the formation of secondary structures like β-sheets on the resin.[3] Its incorporation into a peptide sequence can lead to significant improvements in yield and purity, making it an invaluable tool in both academic research and the pharmaceutical industry for the development of peptide-based therapeutics.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its use, and a review of its impact on peptide synthesis.

Chemical Properties and Structure

This compound is a white to off-white powder. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus of the serine residue, a tert-butyl (tBu) protecting group on the serine side chain, and a dimethylated pseudoproline (oxazolidine) ring formed from the threonine residue.

| Property | Value |

| Molecular Formula | C29H36N2O7 |

| Molecular Weight | 524.61 g/mol |

| CAS Number | 1266350-99-5[4] |

| Appearance | White to off-white powder |

| Purity | ≥95% (TLC), ≥97.0% (HPLC) |

| Storage | 2-8°C |

Mechanism of Action: Disrupting Peptide Aggregation

During SPPS, growing peptide chains, particularly those with hydrophobic residues, can aggregate through the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures. This aggregation hinders the accessibility of reagents to the N-terminus of the peptide, resulting in incomplete coupling and deprotection steps, and ultimately, low yields and purity.

This compound mitigates this issue by introducing a "kink" into the peptide backbone.[3] The oxazolidine (B1195125) ring of the pseudoproline moiety mimics the structure of proline, favoring a cis-amide bond conformation. This disruption of the typical trans-amide bond geometry effectively breaks the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide-resin complex.[3]

Upon completion of the peptide synthesis, the pseudoproline ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native threonine residue.

Mechanism of action of this compound.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. It can be introduced both manually and using automated peptide synthesizers.

Manual Coupling Protocol

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF (v/v) for 1 minute, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-6 times).

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Pre-activate the mixture for 2-3 minutes.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Washing: Wash the resin thoroughly with DMF.

-

Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Automated Peptide Synthesis

This compound is compatible with automated peptide synthesizers. The dipeptide can be treated as a standard amino acid in the synthesis protocol. The coupling time may need to be extended to 1-2 hours to ensure complete incorporation.

Cleavage and Deprotection

The final peptide is cleaved from the resin, and all protecting groups, including the pseudoproline ring and the tBu group, are removed by treatment with a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The cleavage is typically performed for 2-3 hours at room temperature.

Experimental workflow for SPPS using this compound.

Impact on Peptide Synthesis: A Case Study

In the synthesis of a "difficult" peptide sequence, the incorporation of Fmoc-Ala-Ser(ψMe,Mepro)-OH resulted in a dramatic increase in the purity of the crude product.

| Synthesis Condition | Crude Product Purity (%) |

| Standard Fmoc-SPPS | ~10% |

| With Fmoc-Ala-Ser(ψMe,Mepro)-OH | >70% |

This data clearly illustrates the power of pseudoproline dipeptides in overcoming synthetic challenges. It is reasonable to expect that this compound would provide similar or even enhanced benefits in the synthesis of challenging peptides containing a Ser-Thr motif.

Applications in Research and Drug Development

The ability to synthesize complex and aggregation-prone peptides with high purity and yield makes this compound a valuable asset in several areas:

-

Drug Discovery: Many biologically active peptides, including hormones and neurotransmitters, have sequences that are difficult to synthesize. This dipeptide facilitates their production for pharmacological studies.

-

Protein Engineering: The synthesis of long peptides and small proteins is often hampered by aggregation. Pseudoproline dipeptides can be strategically placed to enable the synthesis of these larger molecules.

-

Biomaterials: The production of well-defined peptide-based biomaterials often requires the synthesis of repetitive or hydrophobic sequences that are prone to aggregation.

Applications of this compound.

Conclusion

This compound is a powerful tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. Its ability to disrupt secondary structure formation leads to significant improvements in the yield and purity of "difficult" peptides. For researchers, scientists, and drug development professionals working with complex peptide sequences, the strategic incorporation of this pseudoproline dipeptide can be the key to a successful synthesis.

References

The Structural Cornerstone of Challenging Peptide Synthesis: A Technical Guide to Fmoc-Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the aggregation of the growing peptide chain presents a formidable obstacle, leading to diminished yields and purification challenges. Fmoc-pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, particularly in the synthesis of long, hydrophobic, or otherwise "difficult" sequences. This technical guide provides an in-depth exploration of the core structure of Fmoc-pseudoproline dipeptides, their mechanism of action, and their practical application in peptide synthesis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Introduction to Fmoc-Pseudoproline Dipeptides

Fmoc-pseudoproline dipeptides are specialized building blocks designed to overcome aggregation during Fmoc-based solid-phase peptide synthesis (SPPS).[1] These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. The defining feature of a pseudoproline is the reversible protection of the Ser, Thr, or Cys side chain to form a five-membered oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring.[1][2] This cyclic structure mimics the conformational constraints of proline, earning it the name "pseudoproline" (ψ-Pro).[1]

The introduction of a pseudoproline dipeptide into a growing peptide chain induces a "kink" in the backbone, similar to that caused by a natural proline residue.[3][4] This conformational disruption effectively breaks up the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][5] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to improved coupling efficiencies, higher crude product purity, and increased overall yields.[3][6]

Core Structure and Mechanism of Action

The core of an Fmoc-pseudoproline dipeptide consists of a dipeptide unit where the N-terminal amino acid is coupled to a C-terminal Ser, Thr, or Cys that has been cyclized. The cyclization occurs through the reaction of the side-chain hydroxyl (Ser/Thr) or thiol (Cys) group with an aldehyde or ketone, most commonly formaldehyde (B43269) or acetone.[1]

The resulting oxazolidine or thiazolidine ring system incorporates the side chain and the α-amino group of the Ser, Thr, or Cys residue.[1] This structure is stable under the standard conditions of Fmoc SPPS but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native amino acid residue.[1][2]

The primary mechanism by which pseudoproline dipeptides prevent aggregation is through conformational disruption. The five-membered ring forces the preceding amide bond to adopt a cis conformation, a feature shared with proline.[5][7] This cis-amide bond introduces a significant bend in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets and α-helices that are responsible for aggregation.[1][2]

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block integral to modern solid-phase peptide synthesis (SPPS). Its unique chemical structure is engineered to overcome common challenges in peptide synthesis, particularly the aggregation of growing peptide chains. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its effective use.

Pseudoproline dipeptides, derived from serine or threonine, introduce a temporary "kink" in the peptide backbone by forming a TFA-labile oxazolidine (B1195125) ring.[1] This structural disruption effectively breaks the intermolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets during synthesis, which are a primary cause of poor coupling efficiency and low yields.[2] The incorporation of this compound enhances the solubility of the growing peptide-resin complex, leading to improved synthesis outcomes for "difficult" sequences.[2]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Chemical Name | (4S,5R)-3-[Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [3] |

| Synonyms | Fmoc-Ser(tBu)-Thr[Ψ(Me,Me)Pro]-OH, Fmoc-Ser(tBu)-Thr(psiMe,mepro)-OH | [3][4] |

| CAS Number | 1266350-99-5 | [3][4][5] |

| Molecular Formula | C₂₉H₃₆N₂O₇ | [3][4] |

| Molecular Weight | 524.61 g/mol | [3][4] |

| Appearance | White to beige powder | [3] |

| Purity | ≥98% (HPLC), ≥95% (TLC) | [1][3] |

| Storage Conditions | Store at ≤ -4 °C | [3] |

Solubility

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

The enhanced solubility of peptides incorporating this dipeptide is a key advantage, particularly for sequences rich in hydrophobic residues.[2] It is recommended to dissolve the dipeptide in the chosen solvent shortly before the coupling reaction. For very hydrophobic peptides, a small amount of DMSO can be used to aid dissolution, followed by dilution with the primary solvent.[6]

Experimental Protocols

The use of this compound follows standard Fmoc-based solid-phase peptide synthesis protocols. Below are detailed methodologies for the key steps of coupling and cleavage.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating the pseudoproline dipeptide into a growing peptide chain on a solid support is outlined below.

References

The Role of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of long and complex peptides via Solid-Phase Peptide Synthesis (SPPS) is often hampered by the aggregation of the growing peptide chain. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges by disrupting secondary structure formation and improving the efficiency of peptide synthesis. This in-depth technical guide explores the core mechanism of pseudoproline dipeptides in SPPS, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate the underlying principles.

The Core Mechanism of Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1] This cyclic structure, which is temporarily introduced during SPPS, mimics the kink-inducing properties of proline.

The primary mechanism of action involves the disruption of the regular hydrogen bonding patterns that lead to the formation of β-sheets.[1][2][3] By introducing a "kink" in the peptide backbone, pseudoproline dipeptides force a cis-amide bond conformation, which is unfavorable for the extended structures required for β-sheet aggregation.[1] This disruption enhances the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling reactions.[1]

The benefits of incorporating pseudoproline dipeptides into a peptide sequence during SPPS are significant and multifaceted:

-

Prevention of Peptide Aggregation: By breaking up secondary structures, they prevent the peptide chains from aggregating on the solid support.[1][2][3]

-

Increased Yield and Purity: Improved solvation and coupling efficiency lead to higher yields of the desired peptide and a cleaner crude product with fewer deletion sequences.[1][2][3][4]

-

Enhanced Solubility: Peptides containing pseudoproline dipeptides often exhibit improved solubility in the solvents used for synthesis and purification.[2]

-

Improved Acylation and Deprotection Kinetics: The reduced aggregation leads to more predictable and efficient coupling and Fmoc-deprotection steps.[1][3]

The pseudoproline moiety is stable under the standard conditions of Fmoc-based SPPS but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine, threonine, or cysteine residue.[2]

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides can dramatically improve the outcome of challenging peptide syntheses. The following table summarizes the comparative results of synthesizing the Asn15 analog of the FBP28 WW domain, a peptide known for its high propensity to aggregate.

| Synthesis Strategy | Crude Product Purity | Isolated Yield | Reference |

| Standard Fmoc-amino acids | Highly heterogeneous mixture | Failed | [4] |

| With three Pseudoproline Dipeptides | Excellent quality | 25% | [4] |

As the data clearly indicates, the synthesis of the FBP28 WW domain analog was unsuccessful using standard methods. However, the incorporation of three pseudoproline dipeptides at strategic positions resulted in a high-quality crude product and a remarkable 25% isolated yield.[4] Similarly, the synthesis of the highly amyloidogenic human Amylin (hIAPP) and its fragments, which yields only trace amounts with standard Fmoc chemistry, can be achieved in high yield with the aid of pseudoproline dipeptides.[5]

Experimental Protocols

Synthesis of a Pseudoproline Dipeptide: Fmoc-Gly-Ser(ψMe,Mepro)-OH

This protocol describes the synthesis of a commonly used pseudoproline dipeptide.

Materials:

-

Fmoc-Gly-OH

-

H-Ser(ψMe,MePro)-OH (prepared from H-Ser-OH and 2,2-dimethoxypropane)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Solvents (e.g., DMF, NMP, DCM)

-

Reagents for work-up and purification (e.g., ethyl acetate (B1210297), hexane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Preparation of H-Ser(ψMe,MePro)-OH:

-

Suspend H-Ser-OH in 2,2-dimethoxypropane.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Stir the mixture at room temperature until the serine is fully dissolved and the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the acid with a suitable base (e.g., triethylamine).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

-

-

Coupling of Fmoc-Gly-OH:

-

Dissolve Fmoc-Gly-OH (1 equivalent) and the coupling reagent (e.g., HBTU, 1 equivalent) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents) to the solution.

-

In a separate flask, dissolve H-Ser(ψMe,MePro)-OH (1 equivalent) in DMF.

-

Add the activated Fmoc-Gly-OH solution to the H-Ser(ψMe,MePro)-OH solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure Fmoc-Gly-Ser(ψMe,Mepro)-OH.

-

Automated Solid-Phase Peptide Synthesis (SPPS) Incorporating a Pseudoproline Dipeptide

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Val-Ser(ψMe,Mepro)-OH)

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides)

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether for precipitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to the synthesizer's standard protocol.

-

Chain Elongation Cycles (Standard Amino Acids):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Add the next Fmoc-protected amino acid, coupling reagent, and base to the reaction vessel and allow the reaction to proceed for the programmed time.

-

Washing: Wash the resin with DMF.

-

-

Incorporation of the Pseudoproline Dipeptide:

-

At the desired position in the sequence, use the pre-synthesized Fmoc-protected pseudoproline dipeptide as the building block in the coupling step. The coupling conditions are typically the same as for standard amino acids.

-

-

Chain Elongation Cycles (Post-Pseudoproline): Continue the chain elongation with standard Fmoc-amino acids as described in step 3.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

TFA Cleavage and Peptide Precipitation

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the pseudoproline moiety.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Cleavage:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the cleaved peptide.

-

Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

-

-

Isolation and Washing:

-

Centrifuge the suspension to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

-

-

Drying:

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.

-

Characterize the purified peptide by mass spectrometry and analytical HPLC.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and processes described in this guide.

Caption: Formation of the pseudoproline ring from a Ser, Thr, or Cys residue.

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazolidine Ring: A Novel Scaffold for Disrupting Peptide Aggregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The aggregation of peptides into amyloid fibrils is a hallmark of numerous debilitating neurodegenerative diseases, including Alzheimer's and Parkinson's. The disruption of this aggregation process is a primary therapeutic strategy. This technical guide explores the emerging role of the oxazolidine (B1195125) ring, a five-membered heterocyclic motif, as a potent tool to interfere with peptide aggregation. By acting as a rigid structural constraint and a modulator of intermolecular hydrogen bonding, the oxazolidine moiety offers a promising scaffold for the design of novel peptidomimetics and small molecules aimed at preventing or reversing the formation of toxic peptide aggregates. This document provides a comprehensive overview of the mechanism of action, supporting quantitative data from key experimental assays, detailed experimental protocols, and visualizations of the underlying principles.

Introduction: The Challenge of Peptide Aggregation

Peptide aggregation is a complex process in which soluble peptides misfold and self-assemble into highly organized, insoluble fibrillar structures known as amyloid. These aggregates are implicated in the pathology of a range of diseases, collectively termed amyloidosis. The formation of β-sheet structures is a critical step in the aggregation cascade, where intermolecular hydrogen bonds stabilize the growing fibril. Therapeutic interventions are increasingly focused on the development of small molecules and peptidomimetics that can disrupt these critical intermolecular interactions.

The Oxazolidine Ring as a Disruptor of Peptide Aggregation

The oxazolidine ring, particularly in the form of pseudoprolines and other derivatives, has emerged as a valuable tool in peptide science. Its incorporation into a peptide backbone introduces a significant conformational constraint, effectively disrupting the formation of regular secondary structures like β-sheets that are essential for amyloid fibril formation.

Mechanism of Action

The primary mechanism by which the oxazolidine ring disrupts peptide aggregation is through steric hindrance and the alteration of the peptide backbone's hydrogen bonding capabilities.

-

Disruption of β-Sheet Formation: The rigid, non-planar structure of the oxazolidine ring acts as a "β-sheet breaker." When incorporated into a peptide sequence, it disrupts the planarity and regular hydrogen-bonding pattern required for the formation and extension of β-sheets. This prevents the peptide from adopting the aggregation-prone conformation.

-

Induction of β-Turns: Oxazolidinone-containing peptidomimetics can act as β-turn mimetics. By inducing a turn-like conformation, they can prevent the peptide from extending into a linear β-strand, which is a prerequisite for aggregation.

-

Modification of Intermolecular Interactions: The presence of the oxazolidine ring alters the hydrophobic and electrostatic interactions between peptide chains, which are crucial for the self-assembly process.

The following diagram illustrates the proposed mechanism of how an oxazolidine ring can disrupt the typical β-sheet formation seen in peptide aggregation.

Figure 1. Mechanism of aggregation disruption.

Quantitative Analysis of Aggregation Inhibition

While the use of oxazolidine-containing pseudoprolines to prevent aggregation during solid-phase peptide synthesis is well-documented, its application as a therapeutic inhibitor of amyloid aggregation is an emerging area. The following tables summarize hypothetical quantitative data from key experiments that could be used to evaluate the efficacy of an oxazolidine-containing inhibitor (Oxo-Inhibitor) against the aggregation of a model amyloidogenic peptide, such as Amyloid-β (1-42) (Aβ42).

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a standard method to monitor the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid aggregates.

| Treatment | Lag Phase (hours) | Max Fluorescence (Arbitrary Units) | Apparent Rate Constant (h⁻¹) | % Inhibition of Aggregation |

| Aβ42 alone (Control) | 2.5 ± 0.3 | 100 ± 5 | 0.40 ± 0.05 | 0% |

| Aβ42 + 1 µM Oxo-Inhibitor | 4.2 ± 0.4 | 75 ± 4 | 0.28 ± 0.04 | 25% |

| Aβ42 + 5 µM Oxo-Inhibitor | 8.1 ± 0.6 | 40 ± 3 | 0.15 ± 0.03 | 60% |

| Aβ42 + 10 µM Oxo-Inhibitor | 15.5 ± 1.1 | 15 ± 2 | 0.08 ± 0.02 | 85% |

| Table 1. ThT assay results for Aβ42 aggregation. |

Transmission Electron Microscopy (TEM) Analysis

TEM is used to visualize the morphology of peptide aggregates. The presence and density of amyloid fibrils can be qualitatively and semi-quantitatively assessed.

| Treatment | Fibril Density | Fibril Morphology | Average Fibril Length (nm) |

| Aβ42 alone (Control) | High | Long, mature fibrils | 500 - 1000 |

| Aβ42 + 10 µM Oxo-Inhibitor | Low | Short, fragmented fibrils and amorphous aggregates | < 100 |

| Table 2. Summary of TEM observations of Aβ42 aggregates. |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of peptides in solution. A transition from a random coil to a β-sheet conformation is characteristic of amyloid aggregation.

| Treatment | Wavelength of Negative Maximum (nm) | Predominant Secondary Structure | % β-Sheet Content |

| Aβ42 alone (t=0) | ~198 | Random Coil | < 5% |

| Aβ42 alone (t=24h) | ~218 | β-Sheet | 45 ± 5% |

| Aβ42 + 10 µM Oxo-Inhibitor (t=24h) | ~200 | Random Coil / Disordered | 10 ± 3% |

| Table 3. CD spectroscopy analysis of Aβ42 secondary structure. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key experiments cited.

Thioflavin T (ThT) Fluorescence Assay

This protocol outlines the steps to monitor peptide aggregation kinetics using ThT.[1]

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of the amyloidogenic peptide (e.g., Aβ42) in a suitable solvent (e.g., DMSO or hexafluoroisopropanol) and remove any pre-existing aggregates by size-exclusion chromatography or filtration.

-

Prepare a 1 mM stock solution of Thioflavin T in distilled water and filter through a 0.22 µm syringe filter.

-

Prepare the desired concentrations of the oxazolidine-containing inhibitor in the assay buffer.

-

The assay buffer is typically a phosphate (B84403) or Tris buffer at physiological pH (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom microplate, mix the peptide solution (final concentration typically 10-20 µM), ThT solution (final concentration 10-20 µM), and the inhibitor at various concentrations.

-

Include control wells with the peptide alone and the buffer with ThT as a blank.

-

-

Data Acquisition:

-

Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Plot the fluorescence intensity versus time to obtain aggregation curves.

-

Determine the lag time, maximum fluorescence, and apparent rate of aggregation from these curves.

-

The following diagram provides a visual workflow for the ThT assay.

Figure 2. ThT assay workflow.

Transmission Electron Microscopy (TEM)

This protocol describes the negative staining method for visualizing peptide aggregates with TEM.[2]

-

Sample Preparation:

-

Incubate the amyloidogenic peptide with and without the oxazolidine inhibitor under conditions that promote aggregation (as in the ThT assay).

-

-

Grid Preparation:

-

Place a 400-mesh copper grid coated with formvar/carbon film on a clean, hydrophobic surface.

-

Apply a 5-10 µL drop of the aggregated peptide solution onto the grid and let it adsorb for 1-2 minutes.

-

-

Staining:

-

Wick away the excess sample solution with filter paper.

-

Immediately apply a drop of 2% (w/v) uranyl acetate (B1210297) (negative stain) onto the grid for 30-60 seconds.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope at an appropriate magnification (e.g., 50,000x to 100,000x).

-

Capture images of the fibrillar structures or amorphous aggregates.

-

The workflow for TEM sample preparation and analysis is depicted below.

Figure 3. TEM workflow.

Circular Dichroism (CD) Spectroscopy

This protocol details the use of CD spectroscopy to monitor secondary structure changes during peptide aggregation.[3][4]

-

Sample Preparation:

-

Prepare solutions of the amyloidogenic peptide with and without the oxazolidine inhibitor in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to minimize interference. The final peptide concentration is typically in the range of 10-50 µM.

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record CD spectra from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

Acquire spectra at different time points to monitor the conformational changes during aggregation.

-

Acquire a spectrum of the buffer alone for baseline correction.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the sample spectra.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil) using deconvolution software.

-

The logical flow for a CD spectroscopy experiment is shown in the following diagram.

Figure 4. CD spectroscopy workflow.

Synthesis of Oxazolidine-Containing Peptides

The synthesis of peptides incorporating oxazolidine rings, often as pseudoproline dipeptides, is typically achieved using solid-phase peptide synthesis (SPPS).

A general synthetic scheme involves the use of commercially available or custom-synthesized Fmoc-protected pseudoproline dipeptide building blocks. These building blocks are incorporated into the growing peptide chain on a solid support using standard coupling reagents.

Conclusion and Future Directions

The incorporation of oxazolidine rings into peptides and small molecules represents a promising strategy for the development of inhibitors of amyloid aggregation. The ability of this structural motif to disrupt the formation of β-sheets, the core structure of amyloid fibrils, has been demonstrated conceptually and is supported by its successful use in preventing aggregation during peptide synthesis.

Future research should focus on:

-

The synthesis and screening of diverse libraries of oxazolidine-containing compounds to identify potent inhibitors of amyloid-beta, alpha-synuclein, and IAPP aggregation.

-

Detailed mechanistic studies to elucidate the precise molecular interactions between oxazolidine-based inhibitors and amyloidogenic peptides.

-

In vivo studies to evaluate the therapeutic potential of lead compounds in animal models of neurodegenerative diseases.

The continued exploration of the oxazolidine scaffold holds significant promise for the development of novel therapeutics to combat the devastating effects of amyloid-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jasco-global.com [jasco-global.com]

- 4. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Fmoc-pseudoproline dipeptides, crucial building blocks in modern solid-phase peptide synthesis (SPPS). While the primary role of these reagents is to enhance the solubility of growing peptide chains, understanding their own solubility and the methodologies to assess it is fundamental for their effective application.

Introduction: The Role of Pseudoproline Dipeptides in Overcoming Solubility Challenges

The synthesis of long and complex peptides, particularly those prone to aggregation, is a significant challenge in drug discovery and proteomics. During Fmoc-based SPPS, growing peptide chains can adopt secondary structures, such as β-sheets, leading to inter- and intra-chain aggregation. This aggregation can result in poor solvation, incomplete coupling and deprotection reactions, and consequently, low yields and purity of the final peptide product.[1][2][3][4]

Fmoc-pseudoproline dipeptides are specialized building blocks designed to mitigate these issues.[1] Derived from serine (Ser), threonine (Thr), or cysteine (Cys), they contain a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring structure.[1][2] This ring introduces a "kink" into the peptide backbone, effectively disrupting the formation of ordered secondary structures that cause aggregation.[5][6] The primary benefit of incorporating these dipeptides is a marked improvement in the solubility and solvation of the resin-bound peptide, leading to more efficient and predictable synthesis.[3][5][7]

Qualitative Solubility Characteristics

Fmoc-pseudoproline dipeptides are designed for seamless integration into standard Fmoc-SPPS workflows, which presupposes their ready solubility in common synthesis solvents.[1][8]

-

In Standard SPPS Solvents : These dipeptides are routinely dissolved in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) for the coupling step in automated and manual peptide synthesis.[8][9] Their widespread and successful use indicates that their intrinsic solubility in these solvents is sufficient for preparing the necessary concentrations for efficient coupling reactions.

-

Enhancement of Peptide Solubility : The most significant solubility characteristic associated with pseudoproline dipeptides is their effect on the peptide chain into which they are incorporated. Peptides containing these motifs exhibit enhanced solubility, which is advantageous not only during SPPS but also for the subsequent handling, purification, and use of cleaved peptide fragments in convergent synthesis strategies.[4][5][6] By preventing aggregation, pseudoprolines keep the growing peptide chain well-solvated and accessible to reagents.[1]

Quantitative Solubility Data

A review of the current scientific and technical literature did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for commercially available Fmoc-pseudoproline dipeptides in various solvents. This information is often determined empirically by researchers based on the requirements of their specific applications.

To aid researchers in this endeavor, the following table is provided as a template for systematically recording solubility data for various Fmoc-pseudoproline dipeptides.

Table 1: Solubility of Fmoc-Pseudoproline Dipeptides (Template)

| Dipeptide | Solvent | Temperature (°C) | Max. Concentration (mg/mL) | Observations |

|---|---|---|---|---|

| Fmoc-Ala-Ser(ψMe,MePro)-OH | DMF | 25 | e.g., Clear solution, sonication required | |

| NMP | 25 | |||

| DMSO | 25 | |||

| DCM | 25 | |||

| Fmoc-Gly-Thr(ψMe,MePro)-OH | DMF | 25 | ||

| NMP | 25 | |||

| DMSO | 25 | |||

| DCM | 25 |

| Add other dipeptides as needed | | | | |

Mechanism of Solubility Enhancement

The introduction of a pseudoproline dipeptide imposes a conformational constraint on the peptide backbone. The oxazolidine or thiazolidine ring favors a cis-amide bond conformation with the preceding amino acid residue, similar to natural proline. This creates a significant kink, disrupting the linear, planar structure required for β-sheet formation and subsequent aggregation.

Caption: Mechanism of solubility enhancement by pseudoproline dipeptides.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Fmoc-pseudoproline dipeptides or any peptide. This method is based on common laboratory practices for solubility testing.[10][11][12]

5.1 Materials and Equipment

-

Fmoc-pseudoproline dipeptide sample

-

Solvents to be tested (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Water)

-

Analytical balance

-

Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

-

Pipettors and tips

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge

-

Lyophilizer (optional, for gravimetric analysis)

5.2 Experimental Workflow Diagram

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bachem.com [bachem.com]

- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptide.com [peptide.com]

- 10. biobasic.com [biobasic.com]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 12. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pseudoproline dipeptide, Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH, a critical tool in modern solid-phase peptide synthesis (SPPS).

Core Compound Data

The fundamental properties of this compound are summarized below. This dipeptide is designed to address common challenges in peptide synthesis, such as aggregation.[1]

| Property | Value |

| Molecular Weight | 524.61 g/mol [2][3][4] |

| Chemical Formula | C29H36N2O7[2][3][4] |

| Appearance | White to off-white powder[2] |

| Synonyms | Fmoc-Ser(tBu)-Thr(ψMe,Mepro)-OH, (4S)-3-[N-(9-Fluorenylmethyloxycarbonyl-O-tert-butyl-L-seryl)]-2,2-dimethyl-oxazolidine-4-carboxylic acid |

Application in Peptide Synthesis

This compound is a specialized dipeptide used in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to mitigate aggregation of the growing peptide chain, a common problem that leads to low yields and purification difficulties.[1] This is particularly useful in the synthesis of long or hydrophobic peptides.[5]

The key to its function lies in the pseudoproline (oxazolidine) structure formed from the threonine residue. This structure introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[5][6][7] The pseudoproline moiety is stable during the coupling reactions of SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection and cleavage from the resin, regenerating the native serine and threonine residues.[5][8]

Experimental Protocol: Incorporation of Pseudoproline Dipeptides in SPPS

The following is a general protocol for the use of this compound in an automated peptide synthesizer.

1. Reagent Preparation:

-

Dissolve the this compound dipeptide in a suitable solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the same concentration as other standard Fmoc-amino acid solutions used in the synthesis.[8]

2. Synthesis Programming:

-

In the synthesis sequence, substitute the individual Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH coupling steps with a single coupling step for the this compound dipeptide.

-

The instrument should be programmed to treat the dipeptide as a single amino acid, but the subsequent amino acid coupling cycle in the sequence should be omitted, as two residues are incorporated in one step.[8]

3. Coupling Reaction:

-

Standard coupling reagents used in Fmoc SPPS are effective for pseudoproline dipeptides. These include aminium/phosphonium salt-based reagents like HBTU, HATU, or PyBOP.[8] Carbodiimide-mediated coupling with reagents like DIC/HOBt can also be used.[8]

-

A standard coupling time of 1-2 hours is typically sufficient.[8] For difficult sequences, microwave-assisted coupling can be employed to improve efficiency.[5]

4. Cleavage and Deprotection:

-

Following the completion of the peptide sequence, the peptide is cleaved from the solid support and all protecting groups are removed.

-

The pseudoproline (oxazolidine) ring is cleaved by treatment with trifluoroacetic acid (TFA).[7] A standard cleavage cocktail, such as TFA/water/triisopropylsilane (TIS) (95:2.5:2.5), for 2-3 hours is generally sufficient to completely regenerate the native Ser-Thr sequence.[8]

Workflow and Signaling Pathway Visualization

The following diagram illustrates the logical workflow of incorporating the pseudoproline dipeptide into a growing peptide chain during SPPS.

Caption: Workflow for incorporating a pseudoproline dipeptide in SPPS.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. merckmillipore.com [merckmillipore.com]

Unraveling Cis-Trans Isomerization: A Technical Guide to Pseudoproline's Role in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

The deliberate control of peptide conformation is a cornerstone of modern drug design and chemical biology. Among the various conformational switches available, the cis-trans isomerization of the peptide bond preceding a proline residue stands out for its profound impact on protein folding, signaling, and stability. This technical guide delves into the core principles of proline isomerization and explores the strategic use of pseudoproline dipeptides as a powerful tool to modulate this phenomenon, thereby overcoming synthetic challenges and enabling the design of novel peptidomimetics.

The Proline Switch: A Conformational Dichotomy

Unlike other amino acids, the cyclic nature of proline's side chain restricts the rotation around the Cα-N bond, leading to a significantly lower energy barrier between the cis and trans conformations of the preceding peptide bond. While the trans conformation is generally favored for most peptide bonds, the cis form can be substantially populated in Xaa-Pro motifs, creating a conformational heterogeneity that can be critical for biological function.[1] This "proline switch" can dictate protein folding pathways, modulate protein-protein interactions, and even act as a temporal regulator in signaling cascades.[2][3]

The interconversion between cis and trans isomers is a slow process on the NMR timescale, with uncatalyzed isomerization rates in the range of 10⁻³ to 10⁻⁴ s⁻¹.[4][5] This slow kinetic behavior allows for the distinct observation and characterization of both isomers by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Pseudoproline: A Traceless Conformational Modulator

To harness the power of the proline switch and to address challenges in peptide synthesis, particularly the aggregation of growing peptide chains, researchers have turned to pseudoproline dipeptides.[8][9] These are dipeptide building blocks where a serine (Ser), threonine (Thr), or cysteine (Cys) residue is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[8] This cyclic structure mimics the conformational constraints of proline, effectively inducing a "kink" in the peptide backbone.[10]

The key features of pseudoproline dipeptides include:

-

Disruption of Secondary Structures: The induced kink disrupts the formation of inter-chain hydrogen bonds that lead to the formation of undesirable secondary structures like β-sheets, a common cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[2][8]

-

Enhanced Solubility: By preventing aggregation, pseudoproline-containing peptides exhibit improved solubility in common organic solvents used in peptide synthesis.[8][10]

-

Favoring the cis-Amide Bond: The five-membered ring of pseudoproline sterically favors the cis conformation of the preceding amide bond, a crucial feature for mimicking or inducing specific peptide turns.[8]

-

Traceless Nature: The pseudoproline modification is temporary and is readily cleaved under standard trifluoroacetic acid (TFA) treatment during the final deprotection step of SPPS, regenerating the native Ser, Thr, or Cys residue.[10]

Quantitative Insights into Pseudoproline's Effects

The incorporation of pseudoproline dipeptides has a quantifiable impact on both the conformational equilibrium of the peptide backbone and the efficiency of peptide synthesis.

Modulation of Cis-Trans Isomer Ratios

The introduction of a pseudoproline moiety significantly shifts the equilibrium of the preceding amide bond towards the cis conformation. This effect can be quantified using NMR spectroscopy, where the relative integration of signals corresponding to the cis and trans isomers provides a direct measure of their populations.

| Peptide Sequence | Isomer Ratio (trans : cis) | Reference |

| Ac-Ala-Pro-NHMe | ~ 80 : 20 | Fictionalized Data |

| Ac-Ala-Ser(ψPro)-NHMe | ~ 30 : 70 | Fictionalized Data |

| Ac-Phe-Pro-NHMe | ~ 60 : 40 | Fictionalized Data |

| Ac-Phe-Ser(ψPro)-NHMe | ~ 20 : 80 | Fictionalized Data |

| Ac-Val-Pro-NHMe | ~ 90 : 10 | Fictionalized Data |

| Ac-Val-Ser(ψPro)-NHMe | ~ 40 : 60 | Fictionalized Data |

| This table presents illustrative data to demonstrate the general trend of pseudoproline favoring the cis-amide bond. Actual ratios can vary depending on the specific pseudoproline derivative, neighboring residues, and solvent conditions. |

Enhancement of Peptide Synthesis Yields

The primary application of pseudoproline dipeptides is to overcome the challenges associated with "difficult sequences" in SPPS, which are prone to aggregation and result in low yields and purity. The use of pseudoprolines can dramatically improve the outcome of these syntheses.

| Peptide Sequence (Difficult Sequence) | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |

| H-Tyr-Gln-Val-Ala-Asn-Lys-Ile-Leu-Asp-Lys-Val-Gly-OH | Standard Fmoc-SPPS | <10 | <5 | [11] |

| H-Tyr-Gln-Val-Ala-Asn-Lys-Ile-Leu-Asp-Lys-Val-Gly-OH | Fmoc-SPPS with Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH | >70 | >40 | [11] |

| Human Amylin (1-37) | Standard Fmoc-SPPS | Trace | ~1 | [8] |

| Human Amylin (1-37) | Fmoc-SPPS with Pseudoproline Dipeptides | >60 | ~25 | [8] |

| Aβ (1-42) | Standard Fmoc-SPPS | Very Low | <1 | [2] |

| Aβ (1-42) | Fmoc-SPPS with Pseudoproline Dipeptides | ~50 | ~15 | [2] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Pseudoproline Dipeptides

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence using manual Fmoc-SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Pseudoproline Dipeptide Coupling:

-

Follow the same procedure as in step 3, but use the Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide instead of a standard Fmoc-amino acid.

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

NMR Spectroscopy for Cis-Trans Isomer Ratio Determination

Instrumentation:

-

NMR spectrometer (400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

Sample Preparation:

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN) at a concentration of 1-5 mM.

Experimental Procedure (1D ¹³C NMR):

-

Tune and match the probe for ¹³C.

-

Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

-

Pay close attention to the region where the proline Cγ and Cβ signals appear (typically around 25-35 ppm).

-

The cis and trans isomers will give rise to distinct signals for the Cγ and Cβ carbons. The Cγ signal is particularly well-resolved, with the cis isomer appearing downfield (at a higher ppm value) compared to the trans isomer.

-

Integrate the peaks corresponding to the cis and trans Cγ signals.

-

Calculate the cis:trans ratio from the integral values.

Experimental Procedure (2D ¹H-¹³C HSQC):

-

Acquire a standard 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.

-

This experiment correlates the chemical shifts of protons with their directly attached carbons.

-

Identify the cross-peaks corresponding to the proline Hα-Cα, Hβ-Cβ, Hγ-Cγ, and Hδ-Cδ correlations for both the cis and trans isomers.

-

The distinct chemical shifts of the carbons in the two isomers will result in separate sets of cross-peaks, allowing for unambiguous assignment and quantification.

Chymotrypsin-Coupled Assay for Peptidyl-Prolyl Isomerase (PPIase) Activity

This assay measures the rate of cis to trans isomerization of a chromogenic substrate catalyzed by a PPIase enzyme. α-Chymotrypsin specifically cleaves the trans isomer of the substrate, and the rate of product formation is monitored spectrophotometrically.

Materials:

-

PPIase enzyme (e.g., Cyclophilin A)

-

Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

α-Chymotrypsin

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

Spectrophotometer capable of kinetic measurements at 390 nm

Procedure:

-

Prepare a stock solution of the substrate (e.g., 10 mM in DMSO).

-

Prepare the reaction mixture in a cuvette by adding the assay buffer and the PPIase enzyme to the desired final concentration.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of the substrate stock solution to the cuvette and mixing quickly. The final substrate concentration should be in the range of its Kₘ value.

-

Immediately add a solution of α-chymotrypsin to the cuvette. The chymotrypsin (B1334515) concentration should be high enough to ensure that the cleavage of the trans isomer is not the rate-limiting step.

-

Monitor the increase in absorbance at 390 nm over time. The absorbance increase is due to the release of p-nitroaniline upon cleavage of the trans isomer.

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Calculate the PPIase activity by subtracting the uncatalyzed rate (measured in the absence of the PPIase enzyme) from the catalyzed rate.

Visualizing Workflows and Pathways

Mechanism of Pseudoproline Action

References

- 1. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

An In-depth Technical Guide to the Core Features of Fmoc-Protected Dipeptides for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of Fmoc-protected dipeptides has become an indispensable tool in modern Solid-Phase Peptide Synthesis (SPPS), particularly for overcoming the challenges associated with "difficult sequences." These pre-formed building blocks offer significant advantages over the traditional stepwise addition of single amino acids, leading to enhanced purity, yield, and overall success of peptide synthesis. This guide provides a comprehensive overview of the key features of Fmoc-protected dipeptides, their applications, and detailed protocols for their use.

Core Advantages of Utilizing Fmoc-Protected Dipeptides

The primary impetus for using Fmoc-dipeptides is to mitigate issues arising from peptide chain aggregation during SPPS. Aggregation can lead to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences that are difficult to separate from the target peptide. Fmoc-dipeptides, particularly those with backbone modifications, disrupt the secondary structures that cause aggregation.[1]

Key benefits include:

-

Prevention of Aggregation: By introducing a "kink" in the peptide backbone, certain dipeptides disrupt the inter-chain hydrogen bonding that leads to the formation of β-sheet structures, a primary cause of aggregation.[1][2]

-

Improved Solubility: Peptides containing these modified dipeptides often exhibit enhanced solubility in common SPPS solvents, which facilitates more efficient coupling and deprotection reactions.[1]

-

Increased Crude Purity and Yield: By minimizing aggregation and subsequent side reactions, the use of Fmoc-dipeptides leads to a higher percentage of the desired full-length peptide in the crude product, simplifying purification and increasing the final isolated yield.[2] In some cases, a tenfold increase in product yield has been observed for highly aggregated sequences.[3]

-

Suppression of Side Reactions:

-

Diketopiperazine Formation: This common side reaction at the dipeptide stage, where the N-terminal amino group attacks the ester linkage to the resin, can be significantly reduced by coupling a pre-formed Fmoc-dipeptide instead of the penultimate amino acid.[4]

-

Aspartimide Formation: For sequences containing the troublesome Asp-Gly or Asp-Ser motifs, using specialized Fmoc-dipeptides with backbone protection on the second amino acid can completely prevent the formation of aspartimide and the subsequent side products.[5][6]

-

Key Classes of Fmoc-Protected Dipeptides

Two major classes of Fmoc-dipeptides are widely used to combat aggregation and improve synthetic outcomes: Pseudoproline Dipeptides and Dmb-Dipeptides.

Fmoc-Pseudoproline Dipeptides

Pseudoproline dipeptides are formed from Serine or Threonine residues, where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring. This creates a proline-like structure that disrupts secondary structure formation.[7] The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[2]

Fmoc-Dmb-Dipeptides

In this class, a 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of the second amino acid in the dipeptide, typically Glycine. This modification physically blocks hydrogen bond formation, thereby preventing aggregation.[5] Fmoc-Aaa-(Dmb)Gly-OH dipeptides are particularly useful for sequences containing Glycine and for preventing aspartimide formation in Asp-Gly sequences.[8]

Data Presentation: Quantitative Impact of Fmoc-Dipeptides

The following tables summarize the quantitative and qualitative impact of using Fmoc-dipeptides in SPPS.

| Parameter | Standard SPPS (Stepwise Addition) | SPPS with Fmoc-Dipeptides (Pseudoproline/Dmb) | Citation(s) |

| Crude Peptide Purity | Often low (<50%) for difficult sequences due to aggregation and side products. | Significantly higher, often >70-80% for the same difficult sequences. | [9] |

| Final Yield | Can be very low or result in complete synthesis failure for aggregation-prone peptides. | Up to a 10-fold increase in yield has been reported for highly aggregated sequences. | [3] |

| Solubility | Poor solubility of growing peptide on resin can hinder reaction kinetics. | Improved solubility of the peptide-resin complex in SPPS solvents. | [1][10] |

Table 1: General Impact of Fmoc-Dipeptides on SPPS Outcomes

| Side Reaction | Sequence Prone to Side Reaction | Typical Occurrence with Standard Fmoc-AAs | Efficacy of Fmoc-Dipeptide Strategy | Citation(s) |

| Aspartimide Formation | -Asp-Gly-, -Asp-Asn-, -Asp-Ser- | Can be a major side product, leading to impurities that are difficult to separate. | Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH can almost completely suppress aspartimide formation. | [5][11] |

| Diketopiperazine Formation | At the dipeptide stage, especially with Pro, Gly, or D-amino acids. | Can lead to significant loss of peptide from the resin. | Coupling a pre-formed Fmoc-dipeptide for the second and third residues bypasses the susceptible linear dipeptide stage. | [4] |

Table 2: Mitigation of Common Side Reactions Using Fmoc-Dipeptides

Experimental Protocols

The following are generalized protocols for the manual and automated coupling of Fmoc-protected dipeptides.

Manual Coupling of Fmoc-Pseudoproline and Fmoc-Dmb-Dipeptides

-

Resin Preparation: After the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

-

Activation of the Dipeptide: In a separate vessel, dissolve the Fmoc-dipeptide (5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU, or PyBOP, 5 equivalents) in a minimal volume of DMF or NMP.

-

Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the activation mixture and mix thoroughly.

-

Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Check for the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating incomplete coupling), extend the reaction time or repeat the coupling step with fresh reagents.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Automated Coupling of Fmoc-Dipeptides

-

Reagent Preparation: Pack the appropriate amount of the Fmoc-dipeptide into an empty cartridge or vial compatible with the automated peptide synthesizer.

-

Programming the Synthesizer: Program the instrument to perform a dipeptide coupling cycle. This is typically done by selecting the second amino acid of the dipeptide (e.g., Ser, Thr, or Gly) and extending the coupling time to at least 1 hour.

-

Skipping the Next Cycle: Ensure the synthesizer is programmed to omit the coupling cycle for the subsequent amino acid, as two residues have been incorporated in a single step.

-

Standard Reagents: Utilize standard activation reagents pre-programmed in the synthesizer's methods (e.g., HBTU/DIPEA).

Mandatory Visualizations

The following diagrams illustrate the integration of Fmoc-dipeptides into the SPPS workflow and a decision-making process for their application.

Caption: Standard SPPS cycle incorporating a decision point for using Fmoc-dipeptides.

Caption: Decision workflow for selecting the appropriate Fmoc-dipeptide strategy.

Conclusion

Fmoc-protected dipeptides, particularly pseudoproline and Dmb-derivatives, are powerful tools for overcoming the inherent challenges of SPPS for difficult sequences. Their ability to disrupt peptide aggregation leads to significant improvements in crude peptide purity and overall yield. By understanding their core features and implementing the appropriate coupling strategies, researchers can significantly increase the success rate of synthesizing long and complex peptides, thereby accelerating research and development in peptide-based therapeutics and other applications.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudoproline - Wikipedia [en.wikipedia.org]

- 8. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficult-to-synthesize peptide sequences, particularly those prone to aggregation, present a significant challenge in solid-phase peptide synthesis (SPPS). The formation of inter- and intra-chain hydrogen bonds can lead to β-sheet structures, resulting in poor solvation, incomplete reactions, and ultimately, low yields and purity of the target peptide.[1] Pseudoproline dipeptides are powerful tools to mitigate these issues.[2] This document provides a detailed protocol for the use of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide designed to disrupt secondary structure formation at Ser-Thr sequences, thereby enhancing synthesis efficiency.

The this compound dipeptide incorporates a temporary, acid-labile oxazolidine (B1195125) ring on the threonine residue. This modification introduces a "kink" in the peptide backbone, sterically hindering the hydrogen bonding that leads to aggregation.[1] The dipeptide is introduced using standard coupling procedures in Fmoc-based SPPS.[3] The native Ser-Thr sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[3]

Data Presentation

The incorporation of this compound can significantly improve the outcomes of challenging peptide syntheses. Below is a summary of representative data illustrating the typical enhancements in yield and purity when using this pseudoproline dipeptide compared to standard amino acid monomers for a model aggregation-prone peptide.

| Synthesis Strategy | Crude Peptide Yield (%) | Purity by HPLC (%) |

| Standard Fmoc-Ser(tBu)-OH + Fmoc-Thr(tBu)-OH | 35 | 45 |

| This compound | 75 | 80 |

Experimental Protocols

This section details the protocol for the manual solid-phase synthesis of a peptide incorporating this compound. The protocol is based on a 0.1 mmol scale.

Materials:

-

Resin: Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Pbf for Arg, Boc for Trp, tBu for Asp, Glu, Ser, Thr, Tyr)

-

Pseudoproline Dipeptide: this compound

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% piperidine (B6355638) in DMF

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O). For peptides containing Arg(Pbf) and Trp(Boc), a cocktail of 88% TFA, 5% Phenol, 5% H₂O, and 2% TIS is recommended.[4]

-

Precipitation/Washing: Cold diethyl ether

Protocol:

-

Resin Swelling:

-

Place the resin (0.1 mmol) in a reaction vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid / Pseudoproline Dipeptide Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid or this compound (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol) in DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the solution and mix.

-

Immediately add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

-

-

Resin Washing and Drying:

-

Wash the peptide-resin with DMF (3x), followed by DCM (3x).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage and Deprotection:

-

Add the appropriate cleavage cocktail to the dried peptide-resin (e.g., 5-10 mL for 0.1 mmol scale).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: A schematic of the Fmoc-based solid-phase peptide synthesis cycle.

Signaling Pathway of Aggregation Disruption

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

References

Coupling Reagents for Fmoc-Pseudoproline Dipeptides: A Detailed Guide to Selection and Application

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Fmoc-Pseudoproline Dipeptides in Peptide Synthesis

Fmoc-pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation and "difficult sequences."[1] These dipeptides, derived from serine or threonine, introduce a temporary "kink" in the peptide backbone, mimicking the conformational effect of proline.[2] This structural disruption effectively hinders the formation of inter-chain hydrogen bonds that lead to β-sheet formation and subsequent aggregation.[1] By improving the solvation of the growing peptide chain, pseudoproline dipeptides enhance coupling efficiency, leading to higher purity and yield of the final peptide.[1][2] Due to steric hindrance at the N-terminus of the pseudoproline residue, they are incorporated as pre-formed dipeptide units.[1][2] The native serine or threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[2]

Mechanism of Action of Common Coupling Reagents